Dipteryxic acid
Description
Dipteryxic acid (C₂₀H₂₈O₅) is a cassane diterpene first isolated from the ethyl acetate-soluble extract of Dipteryx odorata (tonka bean) seeds . Structurally, it belongs to the cassane diterpenoid family, characterized by a fused tetracyclic framework with hydroxyl and carboxylic acid functional groups (Fig. 2, compound 5 in ) . Pharmacokinetic studies reveal favorable absorption, distribution, metabolism, and excretion (ADME) properties, including high intestinal absorption (79.6–100%) and Caco-2 permeability (1,089 cm/s) . Additionally, it exhibits low toxicity (MRTD ≤ 0.477 log(mg/kg/day)) and inhibits the CYP3A4 enzyme, a key player in drug metabolism .
Properties
Molecular Formula |
C20H28O5 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(4R,4aR,6aS,7R,10aR,11aS,11bR)-10a-hydroxy-4,7,11b-trimethyl-9-oxo-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-4-carboxylic acid |
InChI |
InChI=1S/C20H28O5/c1-11-12-5-6-15-18(2,7-4-8-19(15,3)17(22)23)14(12)10-20(24)13(11)9-16(21)25-20/h9,11-12,14-15,24H,4-8,10H2,1-3H3,(H,22,23)/t11-,12+,14+,15-,18-,19-,20-/m1/s1 |
InChI Key |
YWQJKAJFLCNHPB-LXTJJRHQSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC[C@@H]3[C@@]([C@H]2C[C@@]4(C1=CC(=O)O4)O)(CCC[C@@]3(C)C(=O)O)C |
Canonical SMILES |
CC1C2CCC3C(C2CC4(C1=CC(=O)O4)O)(CCCC3(C)C(=O)O)C |
Synonyms |
dipteryxic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
Table 1: ADME Properties of Dipteryxic Acid and Comparable Compounds
| Compound | Solubility (LogS) | Caco-2 Permeability (cm/s) | Intestinal Absorption (%) | CYP Inhibition |
|---|---|---|---|---|
| This compound | Moderate | 1,089 | 79.6–100 | CYP3A4 |
| Vouacapenic acid | High | 1,454 | 100 | CYP3A4 |
| 6,4'-Dihydroxy-3'-methoxyaurone | Moderate | 1,156 | 79.6–100 | CYP1A2, CYP2C19, CYP3A4 |
| Isoliquiritigenin | Moderate | Not reported | 79.6–100 | CYP1A2, CYP2C19, CYP2C9, CYP3A4 |
| Sulfuretin | Moderate | 1,005 | 79.6–100 | CYP1A2 |
Key Observations :
Toxicity Profiles
Key Observations :
QR Induction :
- This compound, isoliquiritigenin, 6,4'-dihydroxy-3'-methoxyaurone, and sulfuretin were isolated as QR-inducing agents, suggesting shared chemopreventive mechanisms . Quantitative QR activity data remains unreported, but their structural diversity (diterpenes, aurones, isoflavonoids) hints at multiple pathways for QR upregulation.
Antiviral Potential (SARS-CoV-2 Targets):
- Comparatively, vouacapenic acid and 5-methoxyxanthocercin A show similar or superior ADME profiles, positioning them as viable candidates for antiviral research .
Q & A
Q. Advanced Research Focus
- NMR Spectroscopy : Use 2D experiments (COSY, HSQC, HMBC) to assign proton and carbon signals, particularly for the α,β-unsaturated carbonyl moiety.
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, noting challenges due to low crystallinity in polar solvents .
- Comparative Analysis : Cross-reference spectral data with databases like SciFinder or Reaxys to validate novel findings against prior work .
How should researchers design dose-response experiments to assess this compound’s cytotoxicity in cancer models?
Q. Basic Research Focus
- Cell Line Selection : Use panels (e.g., NCI-60) to capture tissue-specific responses.
- Dose Range : Start with 0.1–100 µM, including positive controls (e.g., doxorubicin) and vehicle controls (DMSO ≤0.1%).
- Endpoint Metrics : Combine MTT assays with apoptosis markers (Annexin V/PI) to differentiate cytostatic vs. cytotoxic effects .
What computational approaches are optimal for predicting this compound’s pharmacokinetics and toxicity?
Q. Advanced Research Focus
- ADME-Tox Modeling : Use SwissADME or pkCSM to predict bioavailability, blood-brain barrier permeability, and hepatotoxicity.
- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., SARS-CoV-2 main protease) over 100 ns trajectories to validate docking results .
- Limitations : Address false positives by cross-validating in silico predictions with in vitro CYP450 inhibition assays .
How can structural analogs of this compound be synthesized to enhance bioactivity while reducing toxicity?
Q. Advanced Research Focus
- Scaffold Modification : Introduce electron-withdrawing groups at C-7 to stabilize the α,β-unsaturated system.
- SAR Analysis : Test analogs in in vitro models (e.g., RAW 264.7 macrophages for anti-inflammatory activity) and compare IC50 values.
- Toxicity Screening : Use zebrafish embryos for rapid hepatotoxicity and cardiotoxicity profiling .
What statistical methods are recommended for analyzing high-throughput screening data involving this compound?
Q. Basic Research Focus
- Data Normalization : Apply Z-score normalization to account for plate-to-plate variability.
- Hit Selection : Use a threshold of ≥3σ above negative controls.
- Multivariate Analysis : Employ PCA to identify clusters of activity across compound libraries .
How should researchers address batch-to-batch variability in this compound isolates during preclinical studies?
Q. Advanced Research Focus
- Quality Control : Implement LC-MS fingerprinting for each batch; reject batches with <95% purity.
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks.
- Documentation : Adhere to FAIR data principles—publish batch-specific metadata in repositories like ChEMBL .
What strategies validate this compound’s mechanism of action in complex biological systems?
Q. Advanced Research Focus
- Omics Integration : Pair RNA-seq with phosphoproteomics to map signaling pathways altered by treatment.
- CRISPR Knockout : Validate target engagement using isogenic cell lines lacking putative targets (e.g., NF-κB).
- In Vivo Corroboration : Use transgenic mouse models to confirm in vitro findings .
How can this compound’s environmental stability be assessed for ecological impact studies?
Q. Basic Research Focus
- Photodegradation Assays : Exclude compounds to UV light (λ = 365 nm) and quantify degradation via HPLC.
- Soil Microcosms : Incubate with soil microbiota for 30 days; monitor residues via UPLC-QTOF-MS.
- Ecotoxicology : Test acute toxicity in Daphnia magna (LC50) and chronic effects in algal growth inhibition assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
